molecular formula C8H11NO B2443591 (1S)-1-(4-aminophenyl)ethan-1-ol CAS No. 500229-84-5

(1S)-1-(4-aminophenyl)ethan-1-ol

Cat. No.: B2443591
CAS No.: 500229-84-5
M. Wt: 137.182
InChI Key: JDEYBJHOTWGYFE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(4-aminophenyl)ethan-1-ol: is a chiral organic molecule with a single stereocenter at the carbon atom attached to the hydroxyl group. This compound features a benzene ring with an amine group (NH₂) attached at the para (4th) position and an ethyl chain (CH₂CH₃) linked to the first carbon of the benzene ring, with a hydroxyl group (OH) attached to the stereogenic center on the second carbon of the chain. The (1S) configuration indicates that the hydroxyl group is positioned above the plane of the molecule. This combination of functional groups (amine and alcohol) makes the molecule potentially reactive and able to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common approach involves the reductive amination of (4-nitrophenyl)acetaldehyde with (S)-(-)-α-methylbenzylamine, followed by deprotection of the amine group.

    Other Methods: The compound can also be synthesized through various other methods, including esterification, etherification, and amide bond formation.

Industrial Production Methods: While specific industrial production methods for (1S)-1-(4-aminophenyl)ethan-1-ol are not widely documented, the compound is typically synthesized for research purposes and is not widely found in nature.

Chemical Reactions Analysis

Types of Reactions:

    Esterification: Reaction with carboxylic acids to form esters.

    Etherification: Reaction with alkyl halides to form ethers.

    Amide Bond Formation: Reaction with carboxylic acid derivatives (e.g., acid chlorides) to form amides.

Common Reagents and Conditions:

    Esterification: Carboxylic acids and acid catalysts.

    Etherification: Alkyl halides and base catalysts.

    Amide Bond Formation: Carboxylic acid derivatives and coupling agents.

Major Products Formed:

    Esters: Formed from esterification reactions.

    Ethers: Formed from etherification reactions.

    Amides: Formed from amide bond formation reactions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Precursor: Acts as a precursor for various functional materials due to the presence of both an amine and an alcohol functional group.

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Used in material science advancements.

Mechanism of Action

The mechanism by which (1S)-1-(4-aminophenyl)ethan-1-ol exerts its effects is not widely documented. its reactivity is primarily due to the presence of both an amine and an alcohol functional group, which allows it to participate in various chemical reactions.

Comparison with Similar Compounds

    (S)-4-(1-hydroxyethyl)aniline: Another chiral compound with similar functional groups.

    ®-1-(4-aminophenyl)ethan-1-ol: The enantiomer of (1S)-1-(4-aminophenyl)ethan-1-ol.

Uniqueness:

    Chirality: The (1S) configuration provides unique stereochemical properties.

    Functional Groups: The combination of amine and alcohol functional groups makes it highly reactive and versatile in various chemical reactions.

Properties

IUPAC Name

(1S)-1-(4-aminophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEYBJHOTWGYFE-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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